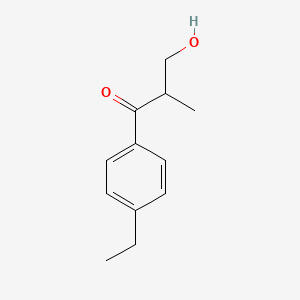
1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone, where the phenyl ring is substituted with an ethyl group at the para position and a hydroxy group at the alpha position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylacetophenone with an appropriate acylating agent, followed by reduction and hydrolysis steps. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The choice of reagents and conditions is optimized to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 1-(4-Ethylphenyl)-3-oxo-2-methylpropan-1-one.
Reduction: Formation of 1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals, fragrances, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, affecting various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methylphenyl)-3-hydroxy-2-methylpropan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Ethylphenyl)-2-methylpropan-1-one: Lacks the hydroxy group, affecting its reactivity and applications.
1-(4-Ethylphenyl)-3-hydroxy-2-propanone: Different substitution pattern on the carbon chain.
Uniqueness
1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one is unique due to the presence of both an ethyl group and a hydroxy group on the phenyl ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
119558-67-7 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)-3-hydroxy-2-methylpropan-1-one |
InChI |
InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)12(14)9(2)8-13/h4-7,9,13H,3,8H2,1-2H3 |
InChI-Schlüssel |
NJBSBHCZNYDUHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


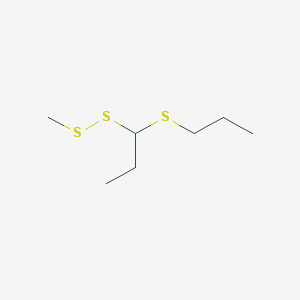
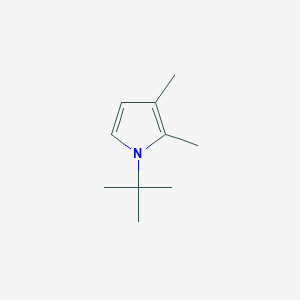
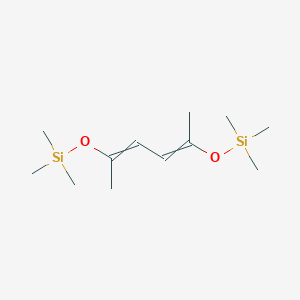

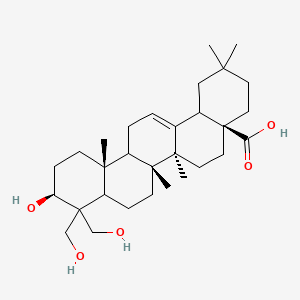
![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)

![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
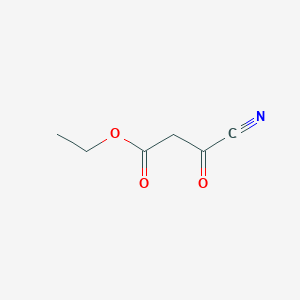

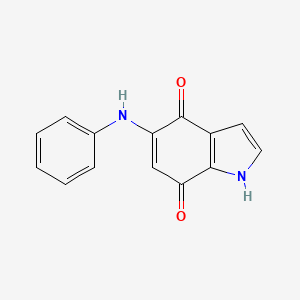
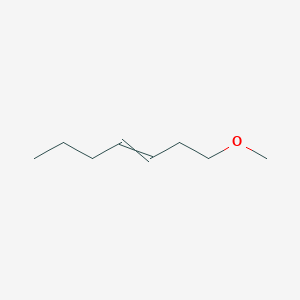
![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)
